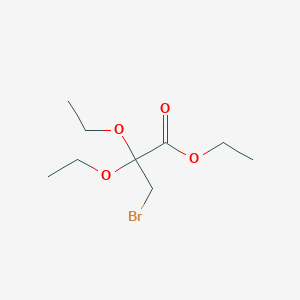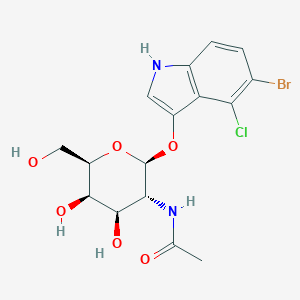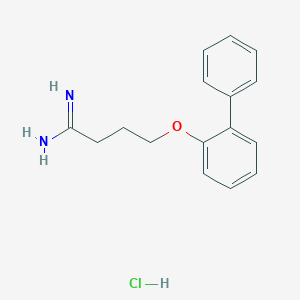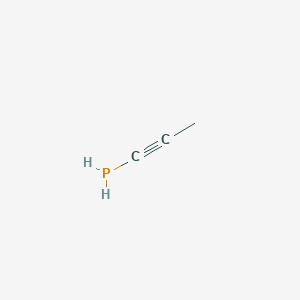
Phosphine, 1-propynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, 1-propynyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that is commonly used as a reducing agent and as a catalyst in various chemical reactions. In
作用機序
The mechanism of action of phosphine, 1-propynyl- is not well understood. However, it is believed to act as a reducing agent, donating electrons to other molecules in chemical reactions. It may also act as a catalyst, facilitating chemical reactions by lowering the activation energy required for the reaction to occur.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of phosphine, 1-propynyl-. However, it has been shown to be toxic to cells in vitro, with higher concentrations causing cell death. It is believed that the toxicity of phosphine, 1-propynyl- is due to its ability to disrupt cellular metabolism and cause oxidative stress.
実験室実験の利点と制限
Phosphine, 1-propynyl- has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a reducing agent and catalyst in various chemical reactions. It is also relatively easy to synthesize using simple methods. However, the toxicity of phosphine, 1-propynyl- can be a limitation in some experiments, and precautions must be taken to ensure the safety of researchers.
将来の方向性
There are several future directions for research on phosphine, 1-propynyl-. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for phosphine, 1-propynyl- in materials science and catalysis. Additionally, further research is needed to understand the mechanism of action and toxicity of phosphine, 1-propynyl- to develop safer and more effective applications in scientific research.
Conclusion
In conclusion, phosphine, 1-propynyl- is a highly reactive compound that has potential applications in scientific research as a reducing agent and catalyst. It can be synthesized using simple methods and has been used in the synthesis of various organic compounds and metal complexes. While there is limited research on its biochemical and physiological effects, it has been shown to be toxic to cells in vitro. Future research should focus on the development of new synthesis methods and applications, as well as understanding the mechanism of action and toxicity of phosphine, 1-propynyl-.
合成法
Phosphine, 1-propynyl- can be synthesized using a variety of methods, including the reaction of propargyl alcohol with phosphorus trichloride and sodium borohydride. Another method involves the reaction of propargyl bromide with triphenylphosphine and sodium hydride. These methods have been shown to produce high yields of phosphine, 1-propynyl- with good purity.
科学的研究の応用
Phosphine, 1-propynyl- has been extensively studied for its potential applications in scientific research. It has been shown to be an effective reducing agent and catalyst in various chemical reactions. It has also been used in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. Additionally, phosphine, 1-propynyl- has been used in the synthesis of metal complexes for use in catalysis and materials science.
特性
CAS番号 |
133672-84-1 |
|---|---|
製品名 |
Phosphine, 1-propynyl- |
分子式 |
C3H5P |
分子量 |
72.05 g/mol |
IUPAC名 |
prop-1-ynylphosphane |
InChI |
InChI=1S/C3H5P/c1-2-3-4/h4H2,1H3 |
InChIキー |
LTSBDKOJZYPQGD-UHFFFAOYSA-N |
SMILES |
CC#CP |
正規SMILES |
CC#CP |
その他のCAS番号 |
133672-84-1 |
同義語 |
Phosphine, 1-propynyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



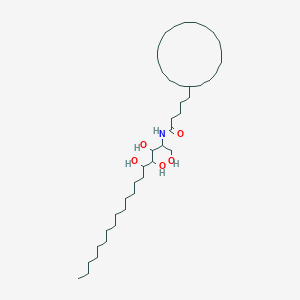
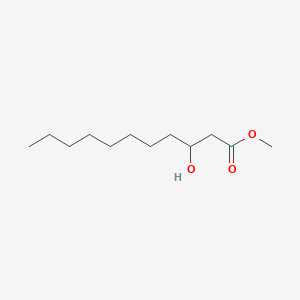
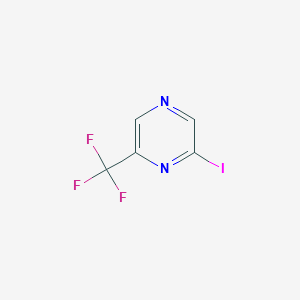
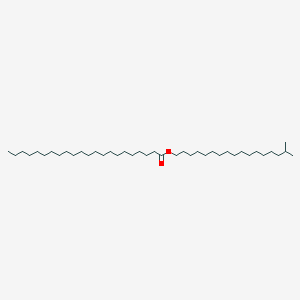


![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)



